Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazol-2-ylmethyl benzoate
- Benzo[d]thiazol-2-ylmethyl 4-chlorobenzoate
- Benzo[d]thiazol-2-ylmethyl 2,4,6-trichlorobenzoate
Uniqueness
Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the benzoate ring. This substitution pattern can significantly influence its biological activity and chemical reactivity compared to other benzothiazole derivatives. The dichlorobenzoate moiety may enhance its antimicrobial and antifungal properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S/c16-9-5-6-10(11(17)7-9)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIOYREYZSQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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